Technical Guide: 3,4,5-Triiodobenzoyl Chloride (TIBC)
Technical Guide: 3,4,5-Triiodobenzoyl Chloride (TIBC)
This is an in-depth technical guide on 3,4,5-Triiodobenzoyl chloride (TIBC) , structured for researchers and drug development professionals.
Chemical Reagent Profile & Application Methodologies
Abstract
3,4,5-Triiodobenzoyl chloride (TIBC) is a specialized acyl chloride reagent characterized by its high iodine content (approx. 73% by mass) and electrophilic reactivity. Primarily utilized in structural biology as a covalent heavy-atom derivatizing agent for X-ray crystallography, TIBC facilitates the solution of the phase problem via Single-wavelength Anomalous Dispersion (SAD) or Multiple Isomorphous Replacement (MIR). Additionally, it serves as a critical intermediate in the synthesis of radiopaque contrast agents and functionalized supramolecular assemblies. This guide details its physicochemical properties, synthesis logic, covalent labeling mechanisms, and handling protocols.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
TIBC is the acid chloride derivative of 3,4,5-triiodobenzoic acid. Its utility stems from the three iodine atoms, which provide significant electron density and anomalous scattering power, and the acyl chloride moiety, which enables site-specific covalent attachment to nucleophilic residues (amines, hydroxyls) on biological macromolecules.
Table 1: Physicochemical Constants
| Property | Value | Note |
| IUPAC Name | 3,4,5-Triiodobenzoyl chloride | |
| CAS Number | 22205-68-1 | [1] |
| Molecular Formula | C₇H₂ClI₃O | |
| Molecular Weight | 518.26 g/mol | High heavy-atom contribution |
| Physical State | Solid (Crystalline needles) | Usually off-white to yellow |
| Melting Point | ~175 °C | Lower than parent acid (~290°C) [1] |
| Solubility | Soluble in CH₂Cl₂, THF, DMSO | Reacts violently with water |
| Reactivity | Electrophilic Acyl Substitution | Moisture sensitive; lachrymator |
Synthesis & Preparation
The synthesis of TIBC is a classic nucleophilic acyl substitution where the hydroxyl group of 3,4,5-triiodobenzoic acid is replaced by a chloride ion. This is typically achieved using thionyl chloride (
Synthetic Mechanism
The reaction proceeds via an unstable intermediate (chlorosulfite) which collapses to release sulfur dioxide and hydrogen chloride. The use of a catalytic amount of DMF (Vilsmeier-Haack type intermediate) can accelerate this process.
DOT Diagram 1: Synthesis Pathway The following diagram illustrates the conversion of the acid to the acyl chloride using thionyl chloride.
Caption: Synthesis of TIBC via chlorination of 3,4,5-triiodobenzoic acid using thionyl chloride, releasing gaseous byproducts.
Experimental Considerations
-
Stoichiometry: Excess thionyl chloride is used as both reagent and solvent.
-
Purification: Excess
is removed via vacuum distillation. The resulting solid TIBC can be recrystallized from inert solvents like hexane or benzene (if necessary), though it is often used crude due to its moisture sensitivity. -
Validation: Formation is confirmed by the disappearance of the broad O-H stretch (2500–3300 cm⁻¹) and the shift of the carbonyl stretch to a higher frequency (~1770 cm⁻¹) in IR spectroscopy [2].
Applications in Structural Biology (Crystallography)[9][10][11][12][13]
TIBC is a powerful tool for experimental phasing . Unlike simple soaking with iodide ions (which bind non-covalently to solvent channels), TIBC forms covalent bonds with the protein. This ensures high occupancy and a fixed position for the heavy atoms, which is crucial for calculating accurate phases.
Mechanism of Covalent Labeling
TIBC reacts primarily with nucleophilic side chains. The most common targets are:
-
Lysine (
-amino group): Forms a stable amide bond. -
N-terminus (
-amino group): Forms a stable amide bond. -
Serine/Threonine/Tyrosine (hydroxyls): Forms esters (less stable than amides, pH dependent).
DOT Diagram 2: Protein Labeling Workflow This flowchart details the decision matrix for derivatizing a protein crystal or solution with TIBC.
Caption: Workflow for covalent heavy-atom derivatization of proteins using TIBC for X-ray phasing.
Protocol: Covalent Derivatization
Objective: Attach the triiodobenzoyl motif to surface lysines without denaturing the protein.
-
Preparation: Dissolve TIBC in anhydrous DMSO to create a 50–100 mM stock solution. Note: Prepare immediately before use to prevent hydrolysis by trace moisture.
-
Reaction (Crystal Soak):
-
Transfer the protein crystal to a drop of mother liquor.
-
Add the TIBC/DMSO stock to a final concentration of 1–5 mM.
-
Incubation: Monitor the crystal visually. Cracking indicates lattice disruption. A "quick soak" (1–10 minutes) is often sufficient for surface reaction due to the high reactivity of the acyl chloride [3].
-
Back-soak: Briefly transfer the crystal to a fresh mother liquor (without TIBC) to wash away unreacted reagent and hydrolyzed acid, preventing background noise in diffraction.
-
-
Data Collection: Collect X-ray data at the Iodine K-edge (33.17 keV) or L-edges if using a specialized beamline, or use Cu K
(1.54 Å) for strong anomalous signal ( ) [4].
Handling, Safety, and Stability
TIBC is a hazardous chemical requiring strict safety adherence.
-
Corrosivity: As an acid chloride, TIBC reacts with skin moisture to produce HCl and the parent acid, causing severe chemical burns. PPE Requirement: Neoprene or Nitrile gloves, safety goggles, and a lab coat are mandatory.
-
Moisture Sensitivity: Store under inert gas (Argon/Nitrogen) in a desiccator at 2–8°C. Exposure to humid air degrades the reagent to 3,4,5-triiodobenzoic acid (insoluble white solid), rendering it ineffective for acylation.
-
Waste Disposal: Quench excess TIBC by slowly adding it to a stirred solution of dilute sodium hydroxide or sodium bicarbonate. Dispose of as halogenated organic waste.
References
-
PubChem. (2025).[2] 3,4,5-Triiodobenzoyl chloride | C7H2ClI3O.[2] National Library of Medicine. [Link]
-
Pike, A. C. W., et al. (2016).[3] An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica Section D. [Link]
-
Beck, T., et al. (2010).[4] New Tools for Experimental Phasing. (Context on iodine-based phasing agents). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3,4,5-Triiodobenzoyl chloride | C7H2ClI3O | CID 31067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An overview of heavy-atom derivatization of protein crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simplified heavy-atom derivatization of protein structures via co-crystallization with the MAD tetragon tetrabromoterephthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
